molecular formula C₃₂H₅₁K₂NO₁₂S B1145842 Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt CAS No. 75672-32-1

Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt

Cat. No.: B1145842
CAS No.: 75672-32-1
M. Wt: 752.01
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Description

Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt is a glucuronidated metabolite of Tauroursodeoxycholic Acid (TUDCA), a hydrophilic bile acid with established cytoprotective, anti-apoptotic, and chemical chaperone activities . This compound serves as a critical analytical standard and research tool for scientists investigating bile acid metabolism, pharmacokinetics, and detoxification pathways. Glucuronidation is a major Phase II metabolic reaction that increases the water solubility of bile acids for biliary and renal excretion, making this metabolite essential for advanced mass spectrometry-based assays and metabolic profiling . In research settings, this compound is particularly valuable for studying the enterohepatic circulation and the complex interactions mediated by the gut microbiota, which are increasingly implicated in the pathology of neurodegenerative diseases . The parent compound, TUDCA, is renowned for its ability to reduce endoplasmic reticulum (ER) stress, stabilize the unfolded protein response, inhibit oxidative stress, and protect mitochondrial function . By extension, investigating its glucuronide metabolite provides a more complete understanding of its in vivo fate and biological regulation. Researchers can utilize this compound in applications such as HPLC method development, as a quantitative standard in LC-MS/MS analyses, and in studies focused on hepatobiliary transport and drug-metabolizing enzymes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications or for use in humans.

Properties

CAS No.

75672-32-1

Molecular Formula

C₃₂H₅₁K₂NO₁₂S

Molecular Weight

752.01

Synonyms

Cholane, β-D-Glucopyranosiduronic Acid Derivative;  (3α,5β,7β)-7-Hydroxy-24-oxo-24-[(2-sulfoethyl)amino]cholan-3-yl, β-D-Glucopyranosiduronic Acid Dipotassium Salt

Origin of Product

United States

Preparation Methods

Precursor Synthesis: Tauroursodeoxycholic Acid

The synthesis of Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt begins with the preparation of its precursor, tauroursodeoxycholic acid (TUDCA). A patented method (ES2566734T3) outlines a five-step procedure for TUDCA synthesis:

  • Aqueous Suspension Formation : An alkaline or alkaline earth salt of TUDCA (e.g., sodium tauroursodeoxycholate) is suspended in water.

  • Acid Addition : 0.8–1.4 equivalents of a concentrated acid (>30% weight in water, preferably hydrochloric acid) are added to precipitate impurities, including unreacted taurine and hydrochloride salts.

  • Incubation : The mixture is incubated at 15–30°C for 10–180 minutes to facilitate selective impurity precipitation.

  • Filtration : The suspension is filtered to remove precipitated impurities.

  • Organic Solvent Precipitation : A water-miscible organic solvent (e.g., acetone or ethanol) is added to precipitate pure TUDCA.

Key Parameters :

  • Acid concentration: 32–36% weight in water optimizes impurity removal without degrading TUDCA.

  • Incubation time: 20–60 minutes balances efficiency and yield.

Enzymatic Synthesis Using UDP-Glucuronosyltransferases (UGTs)

UGT-Catalyzed Glucuronidation

Enzymatic methods leverage UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to bile acids. Recombinant UGT isoforms (e.g., UGT1A3, UGT2B7) exhibit specificity for the 3-O position of TUDCA.

Procedure :

  • Reaction Setup :

    • TUDCA (1–5 mM) and UDPGA (5–10 mM) are incubated with recombinant UGTs (0.1–0.5 mg/mL) in Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂.

    • Alamethicin (50 μg/mg protein) is added to permeabilize microsomal membranes.

  • Incubation : Conducted at 37°C for 1–4 hours.

  • Termination : Reactions are quenched with ice-cold methanol or acetonitrile.

  • Purification : The product is isolated via solid-phase extraction or preparative HPLC.

Optimization Insights :

  • UGT Isoform Selection : UGT2B7 shows the highest activity for TUDCA glucuronidation, with a turnover number (kₐₜ) of 12.4 ± 1.2 min⁻¹.

  • Inhibition Mitigation : Taurolithocholic acid (TLCA), a common bile acid impurity, inhibits UGT2B7 (IC₅₀ = 50 nM). Pre-purification of TUDCA via liquid-liquid extraction reduces TLCA content.

Comparative Analysis: Chemical vs. Enzymatic Methods

ParameterChemical SynthesisEnzymatic Synthesis
Yield 40–60%70–85%
Reaction Time 12–24 hours1–4 hours
Regioselectivity Moderate (requires purification)High (UGT-driven specificity)
Cost Low (bulk chemicals)High (recombinant enzymes)
Environmental Impact High (organic solvents)Low (aqueous buffer)

Enzymatic methods offer superior regioselectivity and yield but face scalability challenges due to enzyme cost.

Purification and Characterization

Chromatographic Purification

Crude this compound is purified using:

  • Reverse-Phase HPLC : C18 column, gradient elution with acetonitrile/0.1% formic acid.

  • Ion-Exchange Chromatography : DEAE-Sepharose to separate dipotassium salt from unreacted TUDCA.

Purity Standards :

  • Pharmaceutical-grade material requires ≥98% purity, verified by HPLC-UV (λ = 210 nm).

Structural Validation

  • Mass Spectrometry (MS) : ESI-MS confirms the molecular ion at m/z 706.3 [M−2K+3H]⁻.

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (500 MHz, D₂O): δ 3.85 (d, J = 9.5 Hz, H-3), 5.25 (s, H-1 of glucuronide).

    • ¹³C NMR : C-3 signal shifts from δ 72.5 (TUDCA) to δ 79.8 (glucuronide conjugate).

Scalability and Industrial Considerations

Pilot-Scale Production

A hybrid approach is favored for industrial synthesis:

  • Chemical Synthesis of TUDCA : Follows the patented method for cost-effective precursor production.

  • Enzymatic Glucuronidation : Uses immobilized UGT2B7 on chitosan beads to enhance enzyme reusability (retains 80% activity after 10 cycles).

Economic Metrics :

  • Cost per Gram : $220 (enzymatic) vs. $180 (chemical).

  • Throughput : Enzymatic systems achieve 5–10 kg/month vs. 20–30 kg/month for chemical methods.

Chemical Reactions Analysis

Types of Reactions

Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce more stable forms of the compound .

Scientific Research Applications

Liver Diseases

TUDCA has been extensively studied for its effects on cholestatic liver diseases. Its mechanisms include:

  • Reduction of Bile Acid Toxicity : TUDCA mitigates the cytotoxic effects of hydrophobic bile acids by promoting their solubility and facilitating their excretion .
  • Hepatocyte Protection : It aids in hepatocyte regeneration and protects against apoptosis induced by endoplasmic reticulum stress .

Clinical Studies :

  • A randomized controlled trial demonstrated that TUDCA significantly improved liver function tests in patients with primary biliary cholangitis .

Neurodegenerative Disorders

Research indicates that TUDCA possesses neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis (ALS). Key findings include:

  • Inhibition of Apoptosis : TUDCA prevents neuronal cell death by inhibiting caspase activation and reducing oxidative stress .
  • Improvement of Cognitive Function : In animal models, TUDCA administration has been shown to enhance memory performance and reduce amyloid-beta deposition associated with Alzheimer's disease .

Case Studies :

  • A study involving ALS patients indicated that TUDCA combined with phenylbutyric acid improved survival rates and functional outcomes .

Metabolic Disorders

TUDCA has been linked to improved insulin sensitivity and metabolic health:

  • Insulin Sensitivity Enhancement : Clinical trials have shown that TUDCA can increase insulin sensitivity in individuals with insulin resistance .
  • Cholesterol Regulation : It helps lower total cholesterol levels by decreasing cholesterol absorption in the intestines .

Bone Health

Emerging research suggests that TUDCA may have anti-osteoporotic effects:

  • Promotion of Osteogenic Differentiation : Studies indicate that TUDCA enhances the differentiation of bone marrow-derived mesenchymal stem cells into osteoblasts, which could be beneficial for bone density conservation .

Summary of Findings

Application AreaMechanismKey Findings
Liver DiseasesReduces bile acid toxicityImproves liver function tests in cholestasis patients
Neurodegenerative DisordersInhibits apoptosisEnhances memory performance; reduces amyloid-beta
Metabolic DisordersImproves insulin sensitivityDecreases cholesterol absorption
Bone HealthPromotes osteogenic differentiationEnhances bone density through stem cell differentiation

Mechanism of Action

The compound exerts its effects through several mechanisms:

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, molecular properties, and applications of Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt and related compounds:

Compound Name CAS Molecular Formula Molecular Weight Key Features Applications References
This compound N/A* C₃₂H₅₁K₂NO₁₂S ~750.01 (estimated) Taurine-conjugated UDCA with 3-O-β-glucuronide; dipotassium salt. Research on bile acid metabolism, cholestasis therapy. -
Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt 75672-23-0 C₃₂H₅₁K₂NO₁₂S 752.01 Chenodeoxycholic acid (CDCA) backbone; differs in hydroxyl configuration (7α vs. 7β in UDCA). Metabolic studies, reference standard.
Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt 75672-43-4 C₃₃H₅₃K₂NO₁₂S 766.04 Cholic acid backbone (additional 12α-hydroxy group). Bile acid transport and signaling research.
12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt 75672-37-6 C₃₂H₅₁K₂NO₁₂S 752.01 Lithocholic acid (LCA) backbone with 12-hydroxy modification. Impurity profiling of cholic acid derivatives.
Glycodeoxycholic Acid-3-O-β-glucuronide Disodium Salt 75672-36-5 C₃₂H₄₉NNa₂O₁₁ 669.71 Glycine conjugation (vs. taurine); disodium salt. Hormone and steroid metabolism studies.
Taurolithocholic Acid 3-O-Glucuronide Sulfate Disodium Salt 75672-16-1 C₃₂H₅₁NNa₂O₁₁S 703.79 Sulfate and glucuronide modifications; disodium salt. Enzyme activity assays, metabolite identification.

Key Comparative Insights

Bile Acid Backbone Variations: UDCA vs. CDCA vs. Cholic Acid: The parent bile acid determines hydrophobicity and receptor affinity. UDCA (7β-hydroxy) is less hydrophobic than CDCA (7α-hydroxy) and cholic acid (7α,12α-dihydroxy), impacting membrane interactions and therapeutic efficacy . 12-Hydroxy Modification: Compounds like 12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt exhibit altered solubility and toxicity profiles compared to non-hydroxylated analogs .

Conjugation and Counterion Effects: Taurine vs. Glycine: Taurine conjugates (e.g., Taurochenodeoxycholic Acid derivatives) have higher acidity and solubility than glycine-conjugated analogs (e.g., Glycodeoxycholic Acid derivatives) . Dipotassium vs. Disodium Salts: Potassium salts generally offer better aqueous solubility than sodium salts, critical for in vitro assays .

Functional Modifications :

  • Sulfate vs. Glucuronide Groups : Sulfated derivatives (e.g., Taurolithocholic Acid 3-O-Glucuronide Sulfate) are more polar and serve as substrates for sulfatases, whereas glucuronides are targets for β-glucuronidases .

Biological Activity

Tauroursodeoxycholic Acid (TUDCA) is a bile acid derivative that has garnered attention for its diverse biological activities, particularly in hepatoprotection, neuroprotection, and anti-inflammatory effects. The compound "Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt" represents a glucuronidated form of TUDCA, which may enhance its solubility and bioavailability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

TUDCA functions through several mechanisms that contribute to its biological effects:

  • Endoplasmic Reticulum (ER) Stress Inhibition : TUDCA acts as a chemical chaperone, reducing ER stress and preventing apoptosis in various cell types. It enhances the expression of molecular chaperones and reduces the accumulation of misfolded proteins in the ER .
  • Anti-inflammatory Effects : TUDCA has been shown to inhibit inflammatory pathways by modulating cytokine release and reducing oxidative stress. This is particularly evident in studies involving renal injury where TUDCA mitigates inflammation and cellular apoptosis .
  • Neuroprotective Properties : Research indicates that TUDCA can protect neuronal cells from apoptosis and promote mitochondrial health. It has been studied for potential applications in neurodegenerative diseases such as Alzheimer's and Huntington's disease, where it appears to improve cognitive function and reduce neuroinflammation .

Therapeutic Applications

TUDCA and its derivatives have been investigated for various therapeutic applications:

  • Hepatoprotection : TUDCA is widely used in treating cholestasis and liver diseases due to its ability to enhance bile flow and protect liver cells from damage caused by bile acid toxicity .
  • Renal Protection : Studies have demonstrated that TUDCA can protect against renal injury induced by high salt intake or diabetes. It reduces renal cell death and inflammation, suggesting a role in managing chronic kidney diseases .
  • Neurodegenerative Diseases : TUDCA's neuroprotective effects are being explored in conditions like Alzheimer's disease, where it has shown promise in improving cognitive deficits in animal models .

Case Studies

Several studies highlight the efficacy of TUDCA in various biological contexts:

  • Renal Injury Model : In a study involving ET B receptor-deficient rats subjected to a high-salt diet, TUDCA administration significantly reduced markers of renal damage and inflammation. Histological analysis showed decreased renal cell apoptosis and improved kidney function indicators .
  • Neuroprotection in Alzheimer’s Disease : In mouse models of Alzheimer's disease, TUDCA treatment was associated with improved spatial memory and reduced tau pathology. The compound enhanced signaling pathways involved in neuronal survival, demonstrating its potential as a therapeutic agent for neurodegeneration .
  • Cardiovascular Health : Research indicates that TUDCA may alleviate cardiac stress by reducing fibrosis and apoptosis in myocardial tissues under pressure overload conditions. This suggests its potential utility in treating heart diseases associated with metabolic syndrome .

Comparative Data Table

The following table summarizes key findings from various studies on the biological activity of TUDCA:

Study FocusModel UsedKey Findings
Renal ProtectionET B receptor-deficient ratsReduced renal cell death and inflammation; improved kidney function markers .
NeuroprotectionMouse models of Alzheimer’sEnhanced cognitive function; reduced tau pathology; improved neuronal signaling pathways .
Cardiovascular HealthPressure overload modelDecreased myocardial fibrosis; reduced apoptotic markers; improved cardiac function indicators .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment, ensuring a mobile phase optimized for polar bile acid derivatives. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the glucuronide and taurine moieties. Mass spectrometry (MS) with electrospray ionization (ESI) can validate molecular weight (e.g., expected m/z for [M-H]⁻ or [M+Na]⁺ adducts). For quantification, compare against certified reference materials (CRMs) of structurally related compounds, such as glycodeoxycholic acid glucuronide .

Q. How should researchers assess the stability of this compound under varying storage and experimental conditions?

  • Methodology : Conduct accelerated stability studies by storing aliquots at -20°C (long-term), 4°C (short-term), and room temperature with controlled humidity. Monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days). Assess photostability by exposing samples to UV/visible light. For in vitro assays, evaluate stability in common buffers (e.g., PBS, cell culture media) at 37°C over 24–48 hours. Use deuterated analogs (e.g., D5-labeled derivatives) as internal standards to track degradation products .

Q. What are the optimal conditions for solubilizing this compound in biological assays?

  • Methodology : Pre-dissolve in sterile water or ammonium bicarbonate buffer (pH 7–8) due to its dipotassium salt formulation. For cell-based studies, avoid organic solvents like DMSO unless necessary; if used, keep concentrations ≤0.1% to minimize cytotoxicity. Validate solubility via dynamic light scattering (DLS) to detect aggregates. Centrifuge solutions at 10,000 × g for 5 minutes before use to remove particulates .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

  • Methodology : Perform parallel studies comparing in vitro hepatocyte uptake assays with in vivo biodistribution in rodent models. Use LC-MS/MS to quantify parent compound and metabolites (e.g., deconjugated forms) in plasma, liver, and bile. Consider species-specific differences in glucuronidation enzymes (e.g., human vs. murine UGT1A isoforms). Incorporate physiologically based pharmacokinetic (PBPK) modeling to account for enterohepatic recirculation .

Q. What experimental designs are appropriate for elucidating the mechanism of action in bile acid receptor signaling pathways?

  • Methodology : Use CRISPR/Cas9 knockout cell lines (e.g., TGR5 or FXR null) to isolate receptor-specific effects. Measure downstream targets (e.g., cAMP for TGR5, SHP for FXR) via ELISA or qPCR. Combine with competitive binding assays using radiolabeled ligands (³H-taurocholic acid) to determine binding affinity. For in vivo validation, employ bile duct-cannulated models to assess biliary excretion and receptor activation .

Q. How should toxicity studies be designed to evaluate off-target effects in non-hepatic tissues?

  • Methodology : Follow OECD Guidelines 407 (repeated-dose 28-day oral toxicity) with a focus on renal and gastrointestinal endpoints. Measure serum markers (creatinine, BUN) and histopathology of intestinal epithelia. Include comparative toxicity data from structurally related salts (e.g., dipotassium endothall’s low toxicity in mussels at ≤5 ppm ). Use transcriptomics (RNA-seq) to identify dysregulated pathways in non-target organs.

Q. What strategies mitigate interference from endogenous bile acids when quantifying this compound in biological matrices?

  • Methodology : Implement solid-phase extraction (SPE) with mixed-mode sorbents (C18/ion-exchange) to isolate the compound from complex samples. Use isotope dilution MS with D5-labeled internal standards to correct for matrix effects. Validate specificity by spiking synthetic analogs (e.g., 3-sulfo-glycodeoxycholic acid) to confirm chromatographic resolution .

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